Synthesis and Characterization of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one: A Technical Guide
Synthesis and Characterization of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, a heterocyclic compound of interest within the broader class of pyrido[1,2-a]pyrimidines. The pyrido[1,2-a]pyrimidine scaffold is a key structural motif in a variety of pharmacologically active agents, exhibiting a range of biological activities.[1] This document provides a proposed synthetic protocol, predicted analytical data for characterization, and an overview of the potential biological relevance of this compound class, particularly in the context of cell signaling pathways pertinent to drug development.
Introduction
The pyrido[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Derivatives of this scaffold are known to possess diverse pharmacological properties, including but not limited to, anticancer, anti-inflammatory, and antimicrobial activities. Notably, certain isomers, such as the pyrido[1,2-a]pyrimidin-4-ones, have been identified as allosteric inhibitors of the protein tyrosine phosphatase SHP2, a key regulator in multiple signaling pathways.[2] The targeted compound, 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 16075-68-6), represents a specific isomer whose synthesis and properties are of interest for the exploration of new chemical space in drug discovery.
Proposed Synthesis
A regioselective synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one can be proposed based on the reaction of the lithium amide of 2-amino-6-methylpyridine with an appropriate three-carbon electrophile, followed by thermal cyclization. This method is advantageous for favoring the formation of the 2-oxo isomer over the 4-oxo isomer.[3][4]
Reaction Scheme
The proposed two-step synthesis involves the initial acylation of the lithium amide of 2-amino-6-methylpyridine with ethyl propiolate to form an alkynamide intermediate. Subsequent thermal- or acid-catalyzed intramolecular cyclization yields the final product.
Experimental Protocol
Materials:
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2-Amino-6-methylpyridine
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n-Butyllithium (n-BuLi) in hexanes (2.5 M)
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Ethyl propiolate
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous Toluene
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Formation of the Lithium Amide: A solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen). n-Butyllithium (1.1 eq) is added dropwise, and the reaction mixture is stirred at this temperature for 1 hour.
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Acylation: Ethyl propiolate (1.2 eq) is added dropwise to the cooled solution of the lithium amide. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
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Work-up of Intermediate: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude alkynamide intermediate.
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Cyclization: The crude intermediate is dissolved in anhydrous toluene and heated to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one.
Characterization
As no experimental data is publicly available, the following characterization data are predicted based on the structure and known data for similar compounds.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available; expected to be >150 °C |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.90 | d | 1H | H-4 |
| ~ 7.50 | t | 1H | H-8 |
| ~ 6.80 | d | 1H | H-7 |
| ~ 6.70 | d | 1H | H-9 |
| ~ 6.20 | d | 1H | H-3 |
| ~ 2.40 | s | 3H | -CH₃ (at C-6) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~ 162.0 | C=O (C-2) |
| ~ 150.0 | C-9a |
| ~ 148.0 | C-6 |
| ~ 138.0 | C-8 |
| ~ 135.0 | C-4 |
| ~ 118.0 | C-7 |
| ~ 115.0 | C-9 |
| ~ 110.0 | C-3 |
| ~ 18.0 | -CH₃ |
FT-IR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050-3100 | m | C-H stretch (aromatic) |
| ~ 2920-2980 | w | C-H stretch (methyl) |
| ~ 1680-1700 | s | C=O stretch (α,β-unsaturated lactam) |
| ~ 1640, 1580 | m, s | C=C and C=N stretching |
Mass Spectrometry (EI):
| m/z | Interpretation |
| 160 | [M]⁺ (Molecular ion) |
| 132 | [M - CO]⁺ |
| 131 | [M - CO - H]⁺ |
| 104 | [M - CO - HCN]⁺ |
Biological Context and Signaling Pathways
While the specific biological activity of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one has not been reported, the broader class of pyrido[1,2-a]pyrimidines has shown significant activity as inhibitors of SHP2.[2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-ERK and PI3K-AKT pathways, which are frequently dysregulated in cancer.[5][6] Inhibition of SHP2 can disrupt these signaling cascades, leading to reduced cell proliferation and survival.[7]
Conclusion
This technical guide provides a comprehensive overview of the proposed synthesis and predicted characterization of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. The described synthetic route offers a regioselective approach to this specific isomer. The predicted analytical data serves as a benchmark for researchers aiming to synthesize and characterize this compound. The established biological relevance of the pyrido[1,2-a]pyrimidine scaffold, particularly as SHP2 inhibitors, underscores the potential of this and related compounds as valuable tools in drug discovery and development, especially in the field of oncology. Further experimental validation of the proposed synthesis and characterization, as well as biological evaluation, is warranted.
References
- 1. cellsignet.com [cellsignet.com]
- 2. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidinones as SHP2 Antagonists for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
